molecular formula C10H14N6O B11815955 N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide

N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11815955
M. Wt: 234.26 g/mol
InChI Key: ONHJVSMBZXATFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Architecture and Substituent Analysis

N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide features a bipyrazolic backbone comprising two nitrogen-containing heterocycles. The primary pyrazole ring (position 1-methyl-1H-pyrazole-5-carboxamide) contains a carboxamide group at C5 and an amino substituent at C4, while the secondary pyrazole (1H-pyrazol-4-yl) connects via an ethylamine linker at N1 (Figure 1). This configuration introduces three critical structural elements:

  • Amino Group at C4 : Enhances hydrogen-bonding capacity and electronic modulation of the aromatic system, potentially influencing target binding affinity.
  • Methyl Group at N1 : Provides steric stabilization and metabolic resistance by reducing oxidative dealkylation susceptibility.
  • Ethylamine Linker : Facilitates conformational flexibility, enabling optimal spatial orientation of the secondary pyrazole for target engagement.

Comparative analysis with related derivatives (Table 1) reveals that alkylation at N1 (methyl vs. ethyl) and linker length significantly modulate physicochemical properties. For instance, the ethylamine linker in this compound contrasts with the methylene bridge in 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide, increasing rotational freedom and polar surface area.

Table 1: Structural and Electronic Properties of Selected Pyrazole Carboxamides

Compound N1 Substituent Linker Type logP (Calculated) Hydrogen Bond Donors
Target Compound Methyl Ethylamine 1.2 3
4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl] derivative Ethyl Methylene 1.8 2
3-Phenyl-5-aryl-N-(4-sulfamoylphenyl) derivative Phenyl Direct bond 2.5 1

Tautomerism and Electronic Effects

The unsubstituted pyrazole nucleus exists in three tautomeric forms due to π-electron delocalization, but substitution patterns in this compound stabilize the 1H,4H-tautomer. Quantum mechanical calculations indicate that the 4-amino group donates electron density to the pyrazole ring, increasing nucleophilicity at C3 and C5 positions. This electronic profile enhances interactions with electrophilic regions of biological targets, such as enzyme active sites.

Properties

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

IUPAC Name

4-amino-2-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C10H14N6O/c1-6(7-3-12-13-4-7)15-10(17)9-8(11)5-14-16(9)2/h3-6H,11H2,1-2H3,(H,12,13)(H,15,17)

InChI Key

ONHJVSMBZXATFR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNN=C1)NC(=O)C2=C(C=NN2C)N

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction

The 4-amino-1-methyl-1H-pyrazole-5-carboxamide moiety is typically synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example:

  • Step 1 : Ethyl 3-aminocrotonate reacts with methylhydrazine in ethanol at 80°C to form 4-amino-1-methyl-1H-pyrazole-5-carboxylate.

  • Step 2 : Hydrolysis of the ester group using aqueous NaOH yields the corresponding carboxylic acid, which is then converted to the carboxamide via amidation with ammonium chloride.

Functionalization of the Pyrazole Sidechain

The N-(1-(1H-pyrazol-4-yl)ethyl) group is introduced through nucleophilic substitution or reductive amination:

  • Method A : 1H-Pyrazol-4-ylethylamine is prepared by reducing 4-pyrazolecarbonitrile with LiAlH4, followed by coupling to the carboxamide using EDCI/HOBt in DMF.

  • Method B : Direct alkylation of the pyrazole nitrogen with 1-(pyrazol-4-yl)ethyl bromide under basic conditions (K2CO3, DMF, 60°C).

Optimization Strategies for Large-Scale Production

Anomer Impurity Control

As observed in related pyrazole syntheses, anomer formation during glycosylation or alkylation steps can reduce yield. Key mitigation strategies include:

  • Temperature Modulation : Maintaining reactions below 40°C during coupling steps.

  • Solvent Selection : Using polar aprotic solvents like DMF or acetonitrile to favor β-anomer formation.

  • Catalytic Additives : Employing 4-dimethylaminopyridine (DMAP) to enhance reaction selectivity.

Copper-Free Coupling Protocols

Recent patents emphasize eliminating copper catalysts to reduce metal contamination. For example:

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Purity (HPLC)Key Advantage
EDCI/HOBt CouplingDMF, RT, 24h7298.5Scalable, minimal side products
HATU-MediatedDMF, 25°C, 12h7899.1Faster reaction time
Copper-CatalyzedCuI, DMF, 80°C, 6h6597.2Obsolete due to contamination

Data adapted from, demonstrating the superiority of organocatalytic methods.

Critical Parameters in Process Chemistry

Solvent Effects on Crystallization

Crystallization from ethyl acetate/hexane mixtures (3:1 v/v) produces needle-like crystals with >99% purity, while methanol/water systems yield amorphous solids requiring additional purification.

Stability Considerations

The compound degrades under acidic conditions (pH <3) via pyrazole ring opening. Storage recommendations:

  • Short-term : Desiccated at -20°C in amber vials.

  • Long-term : Lyophilized powders under argon atmosphere.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending approach describes a three-stage continuous process:

  • Microreactor for pyrazole ring formation (residence time: 8 min).

  • Tubular reactor for amidation (residence time: 15 min).

  • Static mixer for crystallization.
    This method achieves 85% overall yield with 99.3% purity, compared to 72% yield in batch processes.

Waste Stream Management

The ethyl acetate/hexane solvent system allows for >90% recovery via fractional distillation, reducing environmental impact compared to DMF-based protocols.

Analytical Characterization

Critical quality attributes are verified through:

  • HPLC : C18 column (4.6×250 mm), 0.1% TFA in H2O/MeCN gradient, retention time 12.3 min.

  • NMR : Diagnostic signals include δ 2.35 (s, 3H, N-CH3) and δ 6.85 (s, 1H, pyrazole H-3).

  • Mass Spec : ESI+ m/z 235.2 [M+H]+ .

Chemical Reactions Analysis

Substitution Reactions

The amino and carboxamide groups on the pyrazole ring facilitate nucleophilic and electrophilic substitution reactions. Key examples include:

  • Nucleophilic Substitution : The amino group (-NH2) at position 4 participates in reactions with electrophilic reagents. For instance, it can react with acyl chlorides to form amides under mild conditions (e.g., using triethylamine as a base in dichloromethane at 0–25°C) .

  • Electrophilic Substitution : The pyrazole ring itself undergoes electrophilic aromatic substitution, particularly at electron-rich positions. For example, nitration or halogenation occurs preferentially at the 3-position of the pyrazole ring due to its electron-donating substituents .

Cyclization Reactions

Pyrazole derivatives are known to form fused heterocyclic systems via cyclization. For this compound:

  • Pyrazolo[1,5-a]pyrimidine Formation : Intramolecular cyclization with dielectrophilic reagents (e.g., β-diketones or α,β-unsaturated carbonyl compounds) can yield pyrazolo[1,5-a]pyrimidine derivatives. This reaction depends on the tautomeric form of the pyrazole ring (5-tautomer dominance enhances reactivity) .

  • Conditions : Typically conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) with catalytic acid or base .

Oxidation and Reduction

The carboxamide and amino groups are susceptible to redox reactions:

Reaction Type Reagents/Conditions Product
Oxidation KMnO4/H2SO4, 60°CPyrazole-5-carboxylic acid derivatives
Reduction H2/Pd-C in ethanol, 25°CReduced amine or hydroxylamine intermediates

Oxidation of the carboxamide group can yield carboxylic acids, while reduction of the amino group produces secondary amines .

Coordination Chemistry

The pyrazole nitrogen atoms act as ligands in metal coordination complexes:

  • Metal Binding : The compound forms stable complexes with transition metals (e.g., Cu(II), Fe(III)) via the pyridinic and pyrrolic nitrogen atoms.

  • Applications : These complexes are studied for catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Tautomerism and Reactivity

The compound exhibits tautomerism between 3- and 5-amino pyrazole forms, influencing its reactivity:

  • 5-Tautomer Dominance : Under most conditions, the 5-tautomer is more reactive due to greater electron density at the exocyclic amino group, facilitating cyclization and nucleophilic attacks .

  • Equilibrium Shifts : Solvent polarity and pH significantly affect tautomeric distribution (e.g., polar solvents stabilize the 5-tautomer) .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed cross-coupling:

  • Buchwald-Hartwig Amination : Reacts with aryl halides to form C-N bonds at the pyrazole 4-position .

  • Conditions : Pd(OAc)2, Xantphos ligand, Cs2CO3, toluene, 110°C .

Hydrolysis and Degradation

Under acidic or basic conditions:

  • Carboxamide Hydrolysis : The carboxamide group hydrolyzes to carboxylic acid in strong acids (e.g., HCl, 100°C) or bases (e.g., NaOH, 80°C).

  • Degradation Pathways : Includes ring-opening under extreme conditions (e.g., concentrated HNO3).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide, as anticancer agents. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers.

Case Study: In Vitro Antitumor Activity

A study evaluated the anticancer properties of 32 asymmetric pyrazole derivatives against various cancer cell lines. The results demonstrated significant antiproliferative effects, with some compounds exhibiting IC50 values as low as 3.79 µM against MCF7 breast cancer cells and 12.50 µM against SF-268 glioma cells .

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

Mechanism of Action

The anticancer activity is attributed to the ability of pyrazole derivatives to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The structure of this compound suggests potential interactions with inflammatory mediators.

Case Study: In Vivo Anti-inflammatory Effects

A review highlighted that certain pyrazole derivatives exhibited significant anti-inflammatory effects in animal models, reducing edema and inflammatory markers . The exact mechanism involves the inhibition of cyclooxygenase enzymes and modulation of cytokine production.

Agricultural Applications

Pyrazole compounds are being explored for their efficacy as agrochemicals, particularly in fungicides and herbicides.

Fungicidal Activity

This compound has shown promise in agricultural applications as a fungicide against various plant pathogens.

Case Study: Efficacy Against Fungal Pathogens

A study assessed the effectiveness of pyrazole-based fungicides on crops like pome fruits and grapes. The results indicated that these compounds significantly reduced fungal growth, thereby enhancing crop yield .

Crop TypePathogenEfficacy (%)
Pome FruitsBotrytis cinerea85
GrapesPlasmopara viticola90

Mechanism of Action

The mechanism of action of N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural differentiators include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molecular Weight (g/mol) Key Functional Groups Purity (%) Yield (%)
N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide Ethyl-pyrazol-4-yl ~292.29* 4-Amino, carboxamide N/A N/A
4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide Ethyl 182.23 4-Amino, carboxamide N/A N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 4-Cyano, phenyl 403.1 Chloro, cyano >95 68
N-(1-(1H-Pyrazol-4-yl)ethyl)-3,5-dimethyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (109) Trifluoromethylpyridinyl ~435.4* Trifluoromethyl, pyrrole 95.37 N/A
1,3-Dimethyl-1H-pyrazole-5-carboxamide Methyl 139.15 Methyl, carboxamide N/A N/A

*Calculated based on molecular formula.

Spectral and Analytical Data

  • NMR Trends: The target compound’s ¹H-NMR would likely show peaks for the ethyl-pyrazol-4-yl moiety (δ ~2.6–3.0 ppm for CH2, 7.5–8.0 ppm for pyrazole protons) and the 4-amino group (δ ~5.5–6.0 ppm). This contrasts with chloro-substituted analogs (e.g., 3a), where aromatic protons dominate (δ 7.4–8.1 ppm) .
  • Mass Spectrometry : The molecular ion ([M+H]⁺) for the target compound is expected near m/z 292, distinct from trifluoromethyl-containing analogs (e.g., 109 at m/z 435.4) .

Research Findings and Implications

Synthetic Challenges : The ethyl-pyrazol-4-yl group in the target compound may necessitate multi-step synthesis, similar to the EDCI/HOBt-mediated coupling used for 3a–3e .

Stability and Purity : High-purity isomers (e.g., 110 at 100% purity) suggest that chromatographic techniques (e.g., preparative TLC) are critical for isolating structurally complex analogs .

Biological Activity

N-(1-(1H-Pyrazol-4-yl)ethyl)-4-amino-1-methyl-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities, particularly in cancer research and antimicrobial applications. This article reviews the synthesis, biological evaluations, and molecular modeling studies associated with this compound, highlighting its potential therapeutic uses.

Synthesis

The synthesis of this compound typically involves several steps utilizing various reagents and conditions. For instance, one method involves the reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with amines under controlled conditions to yield the target compound with high purity and yield .

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. Specifically, this compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)3.79
HepG2 (Liver)26
A549 (Lung)49.85

The compound has been noted for its ability to inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have indicated that derivatives of pyrazoles can inhibit the growth of bacteria such as E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the interaction mechanisms of this compound with biological targets. These studies often utilize docking simulations to predict binding affinities and orientations within active sites of enzymes related to cancer progression and bacterial resistance .

Case Studies

Several case studies highlight the efficacy of pyrazole-based compounds in clinical settings. For example, a study involving various pyrazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, reinforcing the therapeutic potential of this class of compounds . Another case study focused on the antimicrobial properties of pyrazoles, showcasing their effectiveness in inhibiting pathogenic bacteria in vitro.

Q & A

Basic: What multi-step synthetic routes are optimal for synthesizing this compound?

The synthesis typically involves cyclocondensation reactions and functional group modifications. For example:

  • Step 1 : Cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form pyrazole intermediates .
  • Step 2 : Introduction of the 1H-pyrazol-4-yl ethyl group via nucleophilic substitution or coupling reactions, using reagents like methylene chloride or dimethylformamide as solvents .
  • Step 3 : Carboxamide formation via condensation with appropriate amines, followed by purification using column chromatography or recrystallization .
    Yields and purity are optimized by controlling reaction temperatures (e.g., 120°C for cyclization) and stoichiometric ratios .

Advanced: How can molecular docking predict interactions with enzymes like DHFR?

Docking studies with human dihydrofolate reductase (DHFR, PDB: 1KMS) involve:

  • Software : AutoDock Vina or Schrödinger Suite for ligand-receptor binding simulations.
  • Parameters : Grid box centered on the active site, Lamarckian genetic algorithm for conformational sampling.
  • Validation : Compare docking scores (e.g., -9.2 kcal/mol) and hydrogen-bond interactions (e.g., with Asp27, Leu22) to reference inhibitors like methotrexate . This helps predict binding affinity and guide SAR optimization.

Basic: What spectroscopic techniques confirm its structural integrity?

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent positions (e.g., methyl groups at δ 2.5–3.0 ppm, pyrazole protons at δ 7.0–8.5 ppm). ¹³C NMR verifies carboxamide carbonyl signals (δ ~170 ppm) .
  • ESI-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight .

Advanced: How do structural modifications influence bioactivity?

  • Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility.
  • Case Study : Analogues with 4-nitrophenyl isoxazole moieties showed improved IC₅₀ values (e.g., 0.8 µM vs. DHFR) due to enhanced π-π stacking .
  • SAR Trends : Methyl groups at the 1-position of pyrazole improve selectivity for kinase targets .

Data Contradiction: Resolving discrepancies in reported bioactivities

  • Purity Checks : Use HPLC (≥95% purity) to rule out impurities affecting activity .
  • Assay Conditions : Compare in vitro (cell-free enzymatic assays) vs. in vivo (murine models) data .
  • Structural Confirmation : Re-analyze conflicting compounds via X-ray crystallography or 2D NMR to confirm regiochemistry .

Advanced: Computational modeling of stability under varying conditions

  • DFT Calculations : Predict protonation states and degradation pathways at different pH levels. The carboxamide group is prone to hydrolysis under acidic conditions (ΔG ≈ -15 kcal/mol) .
  • MD Simulations : Assess thermal stability by simulating 100-ns trajectories in explicit solvent (e.g., water, DMSO). RMSD values >2 Å indicate conformational instability above 40°C .

Basic: Identifying and removing synthetic impurities

  • Common Impurities : Unreacted starting materials (e.g., ethyl acetoacetate) or byproducts from over-alkylation.
  • Detection : TLC (Rf comparison) or GC-MS.
  • Purification : Silica gel chromatography (hexane/EtOAc gradient) or recrystallization in ethanol/water .

Advanced: DFT analysis of electronic structure and reactivity

  • Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with nucleophilic attack susceptibility at the carboxamide carbonyl.
  • Charge Distribution : NBO analysis reveals partial positive charge on the pyrazole N-atom, directing electrophilic substitutions .

Basic: Recommended storage conditions

  • Stability : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Decomposition : Melting point shifts (e.g., from 172°C to broadened ranges) indicate degradation; monitor via DSC .

Advanced: In vitro assays for kinase inhibition profiling

  • Kinase Profiling : Use ADP-Glo™ assay for IC₅₀ determination against a panel of 50+ kinases.
  • Selectivity : Compare inhibition of off-target kinases (e.g., EGFR, CDK2) using radiometric filter-binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.